Alanine, 3-(cyanomethylsulfinyl)-, L-
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Overview
Description
Alanine, 3-(cyanomethylsulfinyl)-, L- is a non-proteinogenic amino acid that has recently gained attention in the scientific community. This compound is a derivative of L-alanine and contains a sulfinyl group and a cyano group. It has been found to possess various biological activities and has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of Alanine, 3-(cyanomethylsulfinyl)-, L- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
Alanine, 3-(cyanomethylsulfinyl)-, L- has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit tumor cell growth, and inhibit viral replication. It has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using Alanine, 3-(cyanomethylsulfinyl)-, L- in lab experiments include its potential to inhibit inflammation, tumor growth, and viral replication. It is also relatively easy to synthesize and purify. However, the limitations include its unknown mechanism of action and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Alanine, 3-(cyanomethylsulfinyl)-, L-. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential in the treatment of neurological disorders. Additionally, research could be conducted to optimize its synthesis method and improve its efficacy and safety.
Synthesis Methods
The synthesis of Alanine, 3-(cyanomethylsulfinyl)-, L- involves the reaction of L-alanine with cyanomethylsulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified using column chromatography to obtain pure Alanine, 3-(cyanomethylsulfinyl)-, L-.
Scientific Research Applications
Alanine, 3-(cyanomethylsulfinyl)-, L- has shown potential in various scientific research applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2R)-2-amino-3-(cyanomethylsulfinyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c6-1-2-11(10)3-4(7)5(8)9/h4H,2-3,7H2,(H,8,9)/t4-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQGVUHUZNBIY-DPVSGNNYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)S(=O)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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